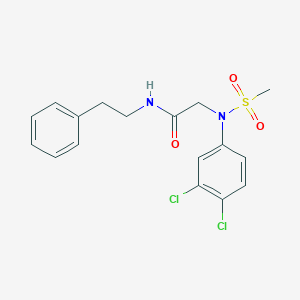
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N2-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dichloroaniline with methylsulfonyl chloride to form 3,4-dichloro(methylsulfonyl)aniline. This intermediate is then reacted with N-(2-phenylethyl)acetamide under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of advanced techniques like continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.
Chemical Reactions Analysis
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide can be compared with other similar compounds, such as:
2-[3,4-dichloro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide:
2-[4-(2-{[3,4-dichloro(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide: This compound has additional functional groups, which may enhance its biological activity and specificity.
The uniqueness of N2-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
|---|---|
Molecular Weight |
401.3g/mol |
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(14-7-8-15(18)16(19)11-14)12-17(22)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
InChI Key |
QYBULHQLTPCPGN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B423807.png)
![N-{2-[2-(1-{3-nitrophenyl}ethylidene)hydrazino]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B423808.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B423809.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B423815.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorophenyl)methanesulfonamide](/img/structure/B423816.png)
![N-(4-fluorophenyl)-2-[4-(2-{2-[(methylsulfonyl)anilino]propanoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B423817.png)
![4-(2-{[2-Chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenyl benzoate](/img/structure/B423818.png)
![N-(2,3-dimethylphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B423819.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B423820.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-[4-chloro(phenylsulfonyl)anilino]acetamide](/img/structure/B423821.png)
![2-{4-[2-({4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)carbohydrazonoyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B423823.png)
![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423825.png)
![N-(4-fluorophenyl)-2-[4-(2-{[2-methoxy(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B423828.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B423830.png)
